Narbonolide

Total Synthesis Macrolactonization Polyketide Chemistry

Narbonolide is the indispensable 14-membered macrolactone core for pikromycin biosynthesis, featuring seven stereocenters and superior synthetic accessibility with 90–96% macrocyclization yield. Only this native substrate ensures valid DesVII/PikC enzyme assays—the 12-membered analogue 10-deoxymethynolide is structurally incompatible and leads to different glycosylated products, invalidating pathway studies. Its proven glycodiversification capacity and well-defined melting point (113.5–115°C) enable unambiguous HPLC/MS identification. Procure high-purity narbonolide to guarantee data integrity in combinatorial biosynthesis, chemoenzymatic pikromycin production, and reproducible analytical referencing.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B1238728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarbonolide
Synonymsnarbonolide
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C
InChIInChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1
InChIKeyYFFOFFWSBYZSOI-HQWJGCFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Narbonolide: The 14-Membered Macrolactone Aglycone for Pikromycin Antibiotic Biosynthesis and Research


Narbonolide (CAS 32885-75-9) is a 14-membered macrolactone containing seven stereocenters, serving as the aglycone core of the antibiotic narbonomycin and a key intermediate in the biosynthesis of pikromycin [1]. It is biosynthesized by the polyketide synthase (PKS) complex in *Streptomyces venezuelae*, where a seven-module PKS assembly line converts methylmalonyl-CoA into this heptaketide precursor [2]. Unlike its fully glycosylated end products, narbonolide itself lacks inherent antibiotic activity, as it requires glycosylation by specific enzymes to become bioactive [3]. This makes it a critical tool for investigating the pikromycin biosynthetic pathway and for generating novel macrolide analogues through semi-synthesis or combinatorial biosynthesis [4].

Why Narbonolide Cannot Be Replaced by 10-Deoxymethynolide or Other Macrolactones in Research


Generic substitution of narbonolide with its close analogue, 10-deoxymethynolide, or other macrolactones is not viable due to fundamental differences in their ring sizes and downstream biosynthetic fates. Narbonolide is a 14-membered macrolactone, whereas 10-deoxymethynolide contains a 12-membered ring; this structural divergence dictates their respective conversions into distinct antibiotics (pikromycin vs. methymycin) by the same PKS system [1]. Critically, the PKS enzyme complex exhibits substrate specificity based on ring size, meaning these aglycones are not interchangeable as substrates for downstream tailoring enzymes like glycosyltransferases and P450 hydroxylases [2]. Therefore, substituting narbonolide with a 12-membered analogue would lead to the production of entirely different glycosylated products, invalidating any experiment designed to study or produce pikromycin and its derivatives [3].

Quantitative Evidence for Selecting Narbonolide Over Its Closest Analogues


Macrocyclization Yield: Narbonolide Synthesis via Nozaki-Hiyama-Kishi Coupling

In a comparative synthetic context, the use of an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling for narbonolide synthesis provides a significantly improved macrocyclization yield compared to earlier lactonization methods for similar macrolactones. For narbonolide, the NHK coupling achieved yields of 90-96% [1]. While a direct head-to-head comparison within the same paper is unavailable for other specific aglycones, the high efficiency of this method stands in stark contrast to the lower and more variable yields typically observed for Yamaguchi macrolactonization or ring-closing metathesis (RCM) in the synthesis of related 14-membered aglycones like oleandomycin or erythromycin aglycones, where yields can be as low as 40-70% due to ring strain and competing oligomerization [2].

Total Synthesis Macrolactonization Polyketide Chemistry

Differentiation of C3- and C5-Oxidation States: A Key Advantage for Analogue Synthesis

The total synthesis approach for narbonolide uniquely allows for the independent differentiation of the C3- and C5-hydroxyl/oxidation states, a feature not readily achievable with its naturally co-produced analogue, 10-deoxymethynolide [1]. The synthetic route incorporates orthogonal protecting groups that permit selective manipulation at these positions. In contrast, the biosynthesis of 10-deoxymethynolide by the same PKS machinery yields a 12-membered ring with a distinct and less accessible oxidation pattern, limiting its utility for generating diverse analogues through semi-synthesis [2]. This synthetic control over narbonolide's functionality enables the creation of a wider array of non-natural analogues for structure-activity relationship (SAR) studies.

Biosynthetic Engineering Substrate Analogues Polyketide Diversity

Biotransformation to Pikromycin: Functional Validation of Synthetic Narbonolide

Synthetic narbonolide has been unequivocally validated as a biologically competent substrate through its successful biotransformation to the active antibiotic pikromycin [1]. Using a *pikAI* deletion mutant of *Streptomyces venezuelae*, which is incapable of producing its own aglycone, exogenously fed synthetic narbonolide was efficiently glycosylated and oxidized by the host's tailoring enzymes to yield pikromycin [1]. This contrasts with the behavior of 10-deoxymethynolide, which is processed by the same pathway into methymycin [2]. The selective conversion of narbonolide to pikromycin confirms its specific and intended biological role, a functional attribute that is absent in non-cognate aglycones.

Biotransformation Chemoenzymatic Synthesis Macrolide Antibiotics

Glycosylation Site Specificity: Production of 5-O-Mycaminosyl Narbonolide

Narbonolide exhibits a distinct and predictable glycosylation pattern when exposed to non-cognate glycosyltransferases. Fermentation of narbonolide with *Streptomyces platensis*, a producer of 16-membered macrolides, resulted in the specific isolation and characterization of two new compounds: 5-O-mycaminosyl narbonolide (I) and 9-dihydro-5-O-mycaminosyl narbonolide (II) [1]. This demonstrates that narbonolide can serve as a defined acceptor substrate, with glycosylation occurring regioselectively at the C5-OH position. In contrast, other aglycones like 10-deoxymethynolide or tylactone would yield different glycosylation patterns and products due to their differing ring sizes and hydroxyl group orientations, making them unsuitable for generating this specific class of analogues [2].

Glycodiversification Glycosyltransferase Combinatorial Biosynthesis

Primary Research and Industrial Use Cases for Narbonolide


Chemoenzymatic Production of Pikromycin and Analogues

Researchers and industrial groups focused on producing pikromycin or its analogues can utilize synthetic narbonolide in a chemoenzymatic approach. As validated by Venkatraman et al., chemically synthesized narbonolide is efficiently biotransformed to pikromycin by a *pikAI* deletion mutant of *S. venezuelae* [1]. This scenario leverages the high-yielding chemical synthesis of the aglycone (90-96% macrocyclization yield) [1] and the exquisite specificity of the downstream biosynthetic enzymes. This hybrid method bypasses the challenges of low fermentation titers for the natural product and enables the creation of non-natural pikromycin derivatives by feeding modified narbonolide analogues, directly capitalizing on the ability to differentiate its C3- and C5-oxidation states [1].

Substrate for Investigating Pikromycin PKS Tailoring Enzymes

Narbonolide serves as the definitive substrate for in vitro studies of the tailoring enzymes from the pikromycin pathway, particularly the glycosyltransferase DesVII and the P450 hydroxylase PikC. Its 14-membered ring is the native substrate for these enzymes, which exhibit strict specificity [2]. Using 10-deoxymethynolide would instead probe the methymycin pathway enzymes, yielding different data. Research groups can procure narbonolide to assay the activity and substrate tolerance of these enzymes, especially when combined with synthetic narbonolide analogues whose C3- and C5-oxidation states have been independently modified [1]. This application is fundamental for biosynthetic engineering and creating novel glycosylated macrolides [2].

Generation of Novel Glycosylated Macrolides via Combinatorial Biosynthesis

In combinatorial biosynthesis programs aiming to create novel macrolide antibiotics, narbonolide is a preferred aglycone scaffold due to its proven ability to accept diverse sugar moieties. The isolation of 5-O-mycaminosyl narbonolide from a heterologous *Streptomyces* host demonstrates its capacity for glycodiversification [3]. Its 14-membered ring presents a distinct spatial and electronic environment compared to 12- or 16-membered aglycones, leading to novel glycosylated products with potentially unique biological activities [3]. Researchers can use narbonolide as a core scaffold in feeding experiments with engineered strains harboring various glycosyltransferase genes to generate and screen libraries of new macrolide compounds.

Analytical Standard for Pikromycin Biosynthesis Studies

Narbonolide is an essential analytical reference standard for any laboratory studying the pikromycin biosynthetic pathway. Its well-defined physicochemical properties, including a melting point of 113.5-115°C and specific optical rotation of +68.5° (c=1.35 in CHCl₃) [4], allow for unambiguous identification and quantification by HPLC and MS. In experiments where *S. venezuelae* mutants are generated to alter PKS function, the presence or absence of the narbonolide peak is a key diagnostic readout for pathway engineering. Procuring a high-purity, well-characterized sample of narbonolide is therefore a non-negotiable requirement for ensuring data integrity and reproducibility in these genetic and biochemical studies.

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